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molecular formula C10H12N2O3 B159098 Acetamide, N-ethyl-N-(4-nitrophenyl)- CAS No. 1826-56-8

Acetamide, N-ethyl-N-(4-nitrophenyl)-

Cat. No. B159098
M. Wt: 208.21 g/mol
InChI Key: POGUNGMMMFNPOE-UHFFFAOYSA-N
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Patent
US06589950B1

Procedure details

N-acetyl-N-ethyl-4-nitroaniline (9a) (1.8 g, 8.64 mmol) is hydrogenated in THF (30 ml), over 10%Pd on carbon (100 mg) for 1.5 hours. The catalyst is removed by filtration and the solvent removed evaporation. The product crystalises on standing in hexane, and following filtration, is dried under vacuum; ES+ (M+1) 178.88.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([CH2:14][CH3:15])[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2]>C1COCC1.[Pd]>[C:1]([N:4]([CH2:14][CH3:15])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])CC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
The product crystalises
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
is dried under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N(C1=CC=C(C=C1)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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